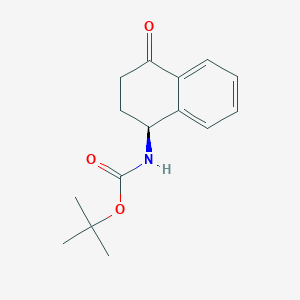
Tert-butyl (S)-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-YL)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (S)-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-YL)carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound is known for its stability and versatility in various chemical reactions, making it valuable in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (S)-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-YL)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This intermediate then reacts with an amine to form the desired carbamate. The reaction conditions often require low temperatures to ensure high yields and minimize side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently . This method is more versatile and sustainable compared to traditional batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (S)-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-YL)carbamate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium azide, and various catalysts like nickel and rhodium. The conditions often involve low temperatures and anhydrous environments to ensure high yields and purity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Applications De Recherche Scientifique
Tert-butyl (S)-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-YL)carbamate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of various pharmaceuticals.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Tert-butyl (S)-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound can form stable carbamate esters, which can inhibit enzymes by modifying their active sites . This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protective properties.
Tert-butyl carbanilate: Another carbamate derivative used in different chemical applications.
Tert-butyl (4-bromobenzyl)carbamate: A brominated derivative with unique reactivity.
Uniqueness
Tert-butyl (S)-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-YL)carbamate is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Propriétés
Formule moléculaire |
C15H19NO3 |
|---|---|
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
tert-butyl N-[(1S)-4-oxo-2,3-dihydro-1H-naphthalen-1-yl]carbamate |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-12-8-9-13(17)11-7-5-4-6-10(11)12/h4-7,12H,8-9H2,1-3H3,(H,16,18)/t12-/m0/s1 |
Clé InChI |
ZVVMFFDPVWHINW-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1CCC(=O)C2=CC=CC=C12 |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC(=O)C2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



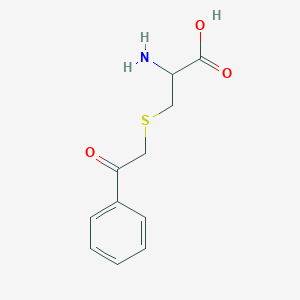
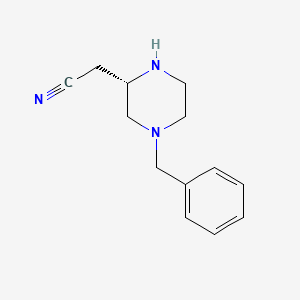
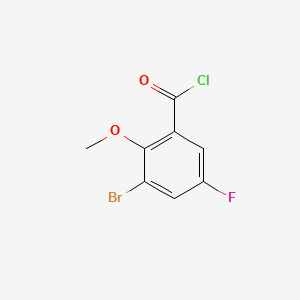
![3-(4-chloro-3-nitro-phenyl)-N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]prop-2-enamide](/img/structure/B14015016.png)

![4-(9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol](/img/structure/B14015037.png)



![2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid](/img/structure/B14015058.png)
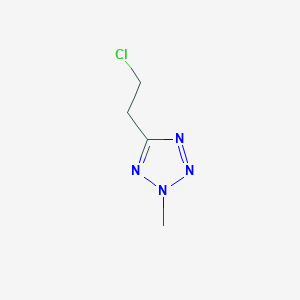
![5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14015064.png)

